2-Cyclopropyl-2-methylcyclobutanone
Description
Significance of Strained Ring Systems in Organic Synthesis
Strained ring systems, such as those found in cyclopropanes and cyclobutanes, are characterized by significant angle and torsional strain. wikipedia.orgnumberanalytics.com This inherent strain energy makes these molecules more reactive than their acyclic or larger ring counterparts. wikipedia.orgnumberanalytics.com Organic chemists have leveraged this reactivity, using strained rings as versatile intermediates that can undergo a variety of transformations, including ring-opening reactions, rearrangements, and cycloadditions. nih.govnih.gov The ability to selectively cleave bonds within these strained systems provides a powerful method for constructing complex molecular frameworks that would be challenging to assemble through other means. nih.gov
2-Cyclopropyl-2-methylcyclobutanone as a Key Synthetic Target
This compound stands as a noteworthy molecule that combines the structural features of both a cyclobutane (B1203170) and a cyclopropane (B1198618) ring. Its synthesis and reactions are of interest to chemists seeking to explore the interplay of these two strained systems. The presence of the cyclopropyl (B3062369) group adjacent to the ketone functionality introduces the potential for unique electronic and steric effects, influencing the reactivity of the cyclobutanone (B123998) ring.
| Compound Property | Value |
| Molecular Formula | C8H12O |
| CAS Number | 42436-84-0 |
Table 1: Properties of this compound. chemnet.com
Overview of Cyclobutanone Derivatives as Versatile Building Blocks
Cyclobutanone derivatives are highly valuable building blocks in organic synthesis. nih.govmdpi.com Their utility stems from their ability to undergo a wide array of chemical transformations. Ring expansion reactions, such as the Baeyer-Villiger oxidation, allow for the conversion of cyclobutanones into lactones, while thermal or photochemical reactions can lead to ring-opening or rearrangement products. nih.govacs.org Furthermore, the carbonyl group provides a handle for various functionalization reactions, including reductions, additions of nucleophiles, and enolate chemistry, making cyclobutanones key intermediates in the synthesis of natural products and other complex organic molecules. mdpi.comacs.org
Structure
3D Structure
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-cyclopropyl-2-methylcyclobutan-1-one |
InChI |
InChI=1S/C8H12O/c1-8(6-2-3-6)5-4-7(8)9/h6H,2-5H2,1H3 |
InChI Key |
FQADPOYWODRSKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1=O)C2CC2 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific ¹H NMR or ¹³C NMR data for 2-Cyclopropyl-2-methylcyclobutanone has been found in the surveyed literature.
Infrared (IR) Spectroscopy for Functional Group Analysis
While the presence of a carbonyl group (C=O) from the cyclobutanone (B123998) ring and C-H bonds from the cyclopropyl (B3062369) and methyl groups would yield characteristic IR absorption bands, no experimentally obtained IR spectrum for this compound is available.
Mass Spectrometry (MS) for Compound Identification and Intermediate Detection
Specific mass spectral data, including the molecular ion peak and fragmentation patterns for this compound, have not been reported in the reviewed sources.
Raman Spectroscopy for In Situ Reaction Analysis and Mechanistic Insights
There is no information regarding the application of Raman spectroscopy for the analysis of this compound in the available literature.
Further experimental research is required to characterize this compound spectroscopically and to publish these findings for the scientific community.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of modern chemical research, offering a way to model molecular systems at the electronic level. These calculations can predict molecular geometries, energies, and a host of other properties with remarkable accuracy.
Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Reactivity
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for investigating the mechanisms and reactivity of organic molecules. For a compound like 2-cyclopropyl-2-methylcyclobutanone, DFT could be employed to study various potential reactions, such as ring-opening reactions of the cyclobutane (B1203170) or cyclopropane (B1198618) rings, enolate formation, and subsequent reactions.
A hypothetical DFT study on the acid-catalyzed ring-opening of this compound could, for instance, map out the potential energy surface for different pathways. This would involve locating the structures of the starting material, any intermediates (such as carbocations), and the transition states connecting them. The calculated energies would reveal the most likely reaction pathway. For example, a study on the phosphine-catalyzed ring-opening of other cyclopropyl (B3062369) ketones has demonstrated the power of DFT in elucidating complex reaction mechanisms involving multiple steps like nucleophilic attack, intramolecular additions, and rearrangements. Current time information in Berlin, DE. Similarly, DFT has been successfully used to study the stereoselectivities of cycloaddition reactions, a level of analysis that would be pertinent to reactions involving this compound. nih.gov
Ab Initio and Semi-Empirical (e.g., MINDO/3) Calculations for Geometries and Energies of Carbocation Intermediates
The formation of carbocation intermediates is a common feature in the chemistry of cyclopropyl and cyclobutyl systems. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate information about the geometries and energies of these transient species. Coupled-cluster methods, a high-level ab initio approach, have been used to study complex carbocation rearrangements, providing deep insights into their structure and stability. nih.gov
Semi-empirical methods, such as MINDO/3 (Modified Intermediate Neglect of Differential Overlap), offer a computationally less expensive alternative for exploring the potential energy surfaces of larger molecules and for preliminary investigations of reaction pathways. These methods could be used to perform an initial survey of possible carbocation intermediates that could be formed from this compound under acidic conditions, such as those resulting from the opening of either the cyclopropane or cyclobutane ring.
Analysis of Steric and Electronic Effects
The reactivity of a molecule is governed by a delicate interplay of steric and electronic effects. In this compound, the presence of both a cyclopropyl and a methyl group on the same carbon atom of the cyclobutanone (B123998) ring creates a sterically hindered environment that can significantly influence its chemical behavior.
Impact on Reaction Pathways, Regioselectivity, and Stereoselectivity
Steric hindrance can dictate which face of the molecule is more accessible to a reagent, thereby controlling the stereoselectivity of a reaction. Electronic effects, arising from the electron-donating or -withdrawing nature of the substituents, can influence the stability of intermediates and transition states, thus affecting reaction rates and regioselectivity.
For instance, in a nucleophilic addition to the carbonyl group of this compound, the bulky cyclopropyl and methyl groups would likely direct the incoming nucleophile to the opposite face of the ring. The electron-donating nature of the alkyl groups would also influence the reactivity of the carbonyl group. Detailed computational studies on related systems have shown that a combination of experimental results and DFT calculations can effectively unravel the mechanisms that govern regio- and stereoselectivity in complex transformations involving cyclopropyl groups. nih.gov
Frontier Molecular Orbital (FMO) Analysis in Reaction Stereochemistry
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgyoutube.com The shapes and energies of these orbitals can provide valuable insights into the stereochemistry of a reaction.
For this compound, the LUMO would be centered on the carbonyl group, specifically the antibonding π* orbital. In a nucleophilic attack, the HOMO of the nucleophile would interact with this LUMO. The spatial distribution of the LUMO, influenced by the adjacent cyclopropyl and methyl groups, would determine the preferred trajectory of the nucleophile, thus explaining the resulting stereochemistry. FMO analysis is a powerful tool for understanding and predicting the outcomes of various reactions, including cycloadditions. wikipedia.org
Energetic Profiles and Transition State Analysis
A complete understanding of a chemical reaction requires knowledge of its energetic profile, which maps the energy of the system as it progresses from reactants to products. This profile includes the energies of all intermediates and, crucially, the transition states that represent the energy barriers to reaction.
Computational chemistry provides the tools to calculate these energetic profiles. By locating the transition state structures and calculating their energies, chemists can determine the activation energy of a reaction, which is directly related to its rate. For a molecule like this compound, computational studies could generate energetic profiles for various potential reaction pathways, such as ring expansions, contractions, or fragmentations. These profiles would reveal which reactions are kinetically favored and which are thermodynamically favored. For example, theoretical studies on the intramolecular [2+2] cycloaddition reactions to form cyclobutanones have utilized DFT to calculate detailed energy profiles, identifying the relative energies of transition states and products. researchgate.net
A hypothetical energetic profile for a reaction of this compound is presented below. This table illustrates the kind of data that would be generated from a computational study, showing the relative energies of the reactant, a transition state, an intermediate, a second transition state, and the final product.
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | This compound | 0.0 |
| TS1 | First Transition State | +25.3 |
| Intermediate | Carbocation Intermediate | +15.8 |
| TS2 | Second Transition State | +18.2 |
| Product | Rearranged Product | -5.7 |
This table is a hypothetical representation and is not based on published experimental or computational data for this compound.
Calculation of Activation Energies and Intermediate Stabilities
A thorough review of available scientific literature reveals a notable absence of specific computational studies focused on the calculation of activation energies and the stability of intermediates for the chemical compound this compound. While computational chemistry is a powerful tool for elucidating reaction mechanisms, including thermal rearrangements and photochemical reactions, direct research on this particular molecule has not been published.
In broader contexts, theoretical investigations into related strained-ring systems, such as bicyclo[2.1.0]pentane derivatives, have employed various computational methods to determine these energetic parameters. core.ac.ukacs.orgrsc.orggrafiati.comfigshare.com Methodologies like Density Functional Theory (DFT), particularly with functionals such as B3LYP, and higher-level ab initio methods including CASSCF (Complete Active Space Self-Consistent Field), and coupled-cluster theory (CCSD(T)) are commonly utilized to calculate the energies of ground states, transition states, and intermediates. core.ac.ukacs.orgrsc.orggrafiati.comfigshare.com For instance, in the study of the thermal isomerization of bicyclo[2.1.0]pent-2-ene, the activation enthalpy was calculated to be 25.5 kcal/mol using the CR-CCSD(T) method, which showed good agreement with experimental data. acs.orgfigshare.com Such studies often involve the characterization of biradical intermediates and transition states, which are common in the rearrangements of strained cyclic compounds. core.ac.ukacs.orggrafiati.comfigshare.com
However, without specific studies on this compound, any discussion of its activation energies or the stability of its potential intermediates would be purely speculative. The unique combination of the cyclopropyl and methyl substituents on the cyclobutanone ring would significantly influence the energetics of any rearrangement pathway, making direct extrapolation from other systems unreliable.
Exploration of Potential Energy Surfaces
Similarly, there is no specific research available that details the exploration of the potential energy surface (PES) for this compound. The exploration of a PES is crucial for understanding the various possible reaction pathways a molecule can undertake, mapping out the energy landscape that connects reactants, intermediates, transition states, and products.
Computational studies on related molecules, such as other substituted cyclobutanones and bicyclic systems, demonstrate the complexity of these potential energy surfaces. core.ac.ukacs.orgrsc.orggrafiati.comresearchgate.net These explorations are typically performed using the same high-level computational methods mentioned previously (DFT, CASSCF, etc.). core.ac.ukacs.orgrsc.orggrafiati.com For example, the investigation of the thermal reactions of bicyclo[2.1.0]pentane involved extensive CASSCF and CASPT2 calculations to map the pathways for isomerization to cyclopentene (B43876) and 1,4-pentadiene. rsc.org The goal of such studies is to identify the minimum energy paths and to locate key stationary points on the PES, which correspond to stable molecules (local minima) and transition states (saddle points).
The rearrangement of a molecule like this compound could involve several complex pathways, including ring-opening of the cyclobutane or the cyclopropane ring, ring expansion, or other intramolecular rearrangements. Each of these pathways would have a unique trajectory on the multidimensional potential energy surface. Without dedicated computational research for this specific compound, a detailed description of its PES remains unavailable.
Advanced Applications in Organic Synthesis
Role as Building Blocks for Complex Molecular Architectures
The unique structural arrangement of 2-Cyclopropyl-2-methylcyclobutanone, which combines the ring strain of both a cyclobutane (B1203170) and a cyclopropane (B1198618) moiety, makes it a highly reactive and versatile precursor for the synthesis of intricate molecular structures. The release of this inherent ring strain can be harnessed to drive a variety of chemical transformations.
The strained carbocyclic framework of cyclopropyl (B3062369) ketones is a valuable starting point for constructing more complex polycyclic and heterocyclic systems. These transformations often proceed through cleavage of one of the cyclopropyl bonds, leading to the formation of new ring systems. For instance, the intramolecular cyclization of vinyl- and aryl-cyclopropyl ketones can lead to the formation of six-membered rings in a process analogous to a formal homo-Nazarov cyclization. This type of reaction, often catalyzed by Lewis acids, can be expanded to substrates like this compound to generate bicyclic systems.
Furthermore, photochemical activation provides another powerful method for the transformation of cyclopropyl ketones. Photoinduced electron transfer (PET) in tricyclic α-cyclopropyl ketones bearing an alkenyl or alkynyl side chain can initiate a tandem fragmentation-radical cyclization cascade to produce angular and linear polyquinanes, which are complex polycyclic structures. Similarly, visible light photocatalysis can be employed for the formal [3+2] cycloaddition of aryl cyclopropyl ketones with olefins to generate highly substituted cyclopentane (B165970) rings. These methodologies highlight the potential of this compound to serve as a precursor to a diverse range of polycyclic frameworks.
Donor-acceptor cyclopropanes, a category that can include derivatives of cyclopropyl ketones, are known to be excellent precursors for the synthesis of various heterocyclic compounds. Their high reactivity allows them to act as synthetic equivalents of 1,3-dipoles, which can participate in cycloaddition reactions with various partners to yield heterocyclic structures.
Table 1: Selected Methodologies for Polycyclic Synthesis from Cyclopropyl Ketones
| Methodology | Reactant Type | Product Type | Key Features |
|---|---|---|---|
| Formal Homo-Nazarov Cyclization | Vinyl- or Aryl-cyclopropyl ketones | Six-membered rings | Catalyzed by Lewis acids; proceeds via carbocationic intermediates. |
| Photochemical Tandem Reaction | Tricyclic α-cyclopropyl ketones | Polyquinanes | Initiated by photoinduced electron transfer; forms complex polycyclic systems. |
| Visible Light Photocatalysis | Aryl cyclopropyl ketones and olefins | Substituted cyclopentanes | Proceeds via a [3+2] cycloaddition mechanism. |
While a direct total synthesis of a specific bioactive compound using this compound as the starting material is not prominently documented, its potential as a key building block is significant. Chiral cyclopropane rings are recognized as important pharmacophores in a variety of pharmaceuticals and bioactive natural products. The ability to generate complex scaffolds from cyclopropyl ketones makes them valuable in medicinal chemistry and drug discovery. The synthesis of diverse libraries of chiral cyclopropane-containing scaffolds can be achieved through chemoenzymatic strategies, further highlighting their utility.
The cyclobutane ring is another structural motif present in numerous natural products and biologically active molecules. Synthetic routes to these compounds often rely on the functionalization of pre-existing cyclobutane frameworks. Therefore, this compound represents a promising starting point for the synthesis of such molecules, offering multiple sites for chemical modification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
